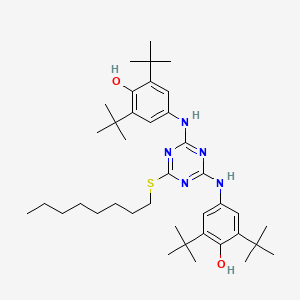
Irganox 858
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irganox 858 is a phenolic antioxidant widely used to prevent the oxidative degradation of polymers. It is part of the Irganox family of antioxidants, which are known for their effectiveness in stabilizing organic substrates such as plastics, synthetic fibers, and elastomers. This compound ensures long-term thermal and process stability, making it a valuable additive in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Irganox 858 involves the reaction of phenolic compounds with specific alkylating agents under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with minimal impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. Advanced purification techniques, such as crystallization and distillation, are employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Irganox 858 primarily undergoes oxidation and reduction reactions. It acts as a radical scavenger, reacting with free radicals to form stable products and prevent the degradation of polymers. The compound can also participate in substitution reactions, where it replaces other functional groups in a molecule .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the antioxidant .
Major Products Formed
The major products formed from reactions involving this compound are stable phenolic compounds that effectively inhibit the oxidative degradation of polymers. These products help maintain the physical and chemical properties of the polymers, extending their service life .
Aplicaciones Científicas De Investigación
Irganox 858 has a wide range of scientific research applications, including:
Mecanismo De Acción
Irganox 858 exerts its effects by acting as a radical scavenger. It reacts with free radicals generated during the oxidative degradation of polymers, forming stable products that do not propagate the degradation process. The compound targets reactive oxygen species and other free radicals, effectively neutralizing them and preventing further damage to the polymer matrix .
Comparación Con Compuestos Similares
Irganox 858 is compared with other phenolic antioxidants such as Irganox 1010, Irganox 1076, and Irganox 1330. While all these compounds serve as antioxidants, this compound is unique in its specific molecular structure, which provides enhanced thermal stability and effectiveness in preventing oxidative degradation .
List of Similar Compounds
- Irganox 1010
- Irganox 1076
- Irganox 1330
- Irgafos 168
- Vitamin E (tocopherol)
This compound stands out due to its superior performance in high-temperature applications and its ability to provide long-term stability to polymers .
Propiedades
Número CAS |
992-53-0 |
|---|---|
Fórmula molecular |
C39H61N5O2S |
Peso molecular |
664.0 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyanilino)-6-octylsulfanyl-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C39H61N5O2S/c1-14-15-16-17-18-19-20-47-35-43-33(40-25-21-27(36(2,3)4)31(45)28(22-25)37(5,6)7)42-34(44-35)41-26-23-29(38(8,9)10)32(46)30(24-26)39(11,12)13/h21-24,45-46H,14-20H2,1-13H3,(H2,40,41,42,43,44) |
Clave InChI |
FURXDDVXYNEWJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


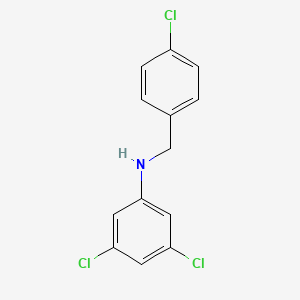
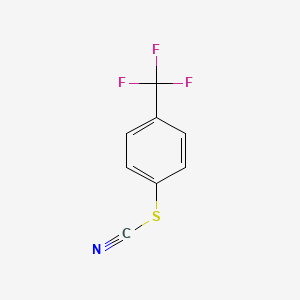
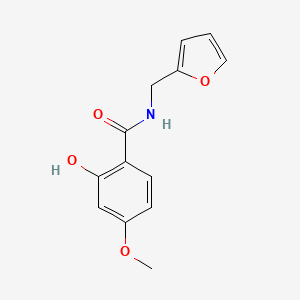
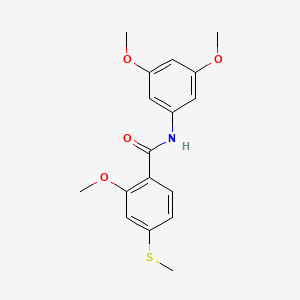
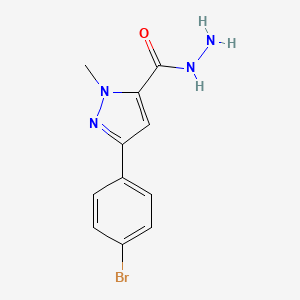


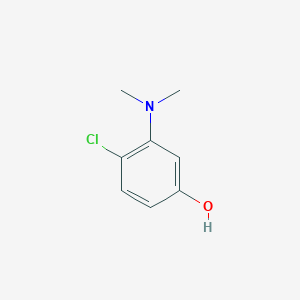
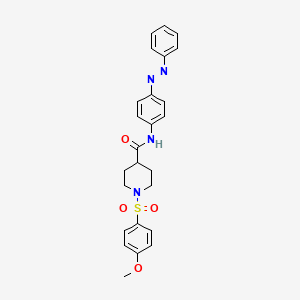
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)

![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
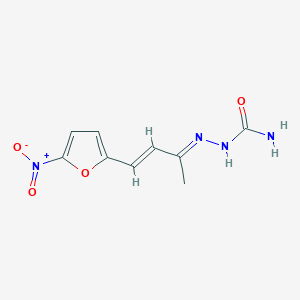
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
